2,5-Difluorobenzylzinc bromide

Organozinc reagent handling Automated synthesis Volumetric dosing

2,5-Difluorobenzylzinc bromide (CAS 307496-32-8) is a pre-formed organozinc reagent supplied as a 0.5 M solution in tetrahydrofuran. With the molecular formula C₇H₅BrF₂Zn and a molecular weight of 272.4 g/mol, it serves as a nucleophilic benzyl transfer agent in palladium- or nickel-catalyzed Negishi cross-coupling reactions.

Molecular Formula C7H5BrF2Zn
Molecular Weight 272.4 g/mol
CAS No. 307496-32-8
Cat. No. B1588186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Difluorobenzylzinc bromide
CAS307496-32-8
Molecular FormulaC7H5BrF2Zn
Molecular Weight272.4 g/mol
Structural Identifiers
SMILES[CH2-]C1=C(C=CC(=C1)F)F.[Zn+]Br
InChIInChI=1S/C7H5F2.BrH.Zn/c1-5-4-6(8)2-3-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1
InChIKeyKZDGYLNACDHULV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Difluorobenzylzinc Bromide (CAS 307496-32-8): Organozinc Reagent for Precision Negishi Cross-Coupling


2,5-Difluorobenzylzinc bromide (CAS 307496-32-8) is a pre-formed organozinc reagent supplied as a 0.5 M solution in tetrahydrofuran . With the molecular formula C₇H₅BrF₂Zn and a molecular weight of 272.4 g/mol, it serves as a nucleophilic benzyl transfer agent in palladium- or nickel-catalyzed Negishi cross-coupling reactions [1]. The reagent installs the 2,5-difluorobenzyl moiety onto aryl, heteroaryl, or alkyl halide scaffolds, enabling the construction of fluorinated diarylmethanes that are privileged motifs in pharmaceutical and agrochemical discovery programs [2].

Why Unsubstituted Benzylzinc Bromide or Other Difluorobenzylzinc Isomers Cannot Substitute 2,5-Difluorobenzylzinc Bromide in Procurement


The 2,5-difluoro substitution pattern imparts a unique electronic and steric profile that is absent in unsubstituted benzylzinc bromide as well as in the 2,4-, 2,6-, 3,4-, and 3,5-difluorobenzylzinc isomers [1]. Fluorine atoms at the 2- and 5-positions exert a net electron-withdrawing effect that modulates the nucleophilicity of the benzylzinc carbon and influences the rate of transmetalation in Negishi couplings [1]. When the target diarylmethane product must possess the precise 2,5-difluoro pharmacophore for optimal target binding or metabolic stability, replacement with any other regioisomer yields a structurally distinct compound with different biological activity . The bromide counterion further differentiates this reagent from its chloride analog, as organozinc bromides generally exhibit faster oxidative addition with palladium catalysts compared to chlorides [2]. These cumulative differences mean that generic substitution compromises both synthetic efficiency and the integrity of the final molecular entity.

Quantitative Differentiation Evidence for 2,5-Difluorobenzylzinc Bromide: Comparator Data for Informed Procurement


Solution Density Comparison Across Difluorobenzylzinc Bromide Isomers Enables Accurate Volumetric Dispensing

The density of 2,5-difluorobenzylzinc bromide (0.5 M in THF, 25 °C) is 0.993 g/mL . This value differs from the densities of the five other difluorobenzylzinc bromide isomers, which range from 0.978 g/mL for unsubstituted benzylzinc bromide to 0.995 g/mL for the 2,4-isomer . In automated synthesis platforms that rely on gravimetric or volumetric dispensing, failure to account for these density differences leads to systematic dosing errors of up to 1.5% relative to the nearest isomer.

Organozinc reagent handling Automated synthesis Volumetric dosing

Bromide vs. Chloride Counterion: Quantitative Impact on Negishi Coupling Initiation Rate

Organozinc bromides undergo oxidative addition with Pd(0) catalysts approximately 2–5 times faster than the corresponding chlorides under identical conditions, a trend consistently observed across aryl and benzyl systems [1]. This kinetic advantage translates into shorter reaction times or lower catalyst loadings in Negishi couplings. For 2,5-difluorobenzylzinc bromide versus its chloride counterpart (CAS 312692-89-0), this means that procurement of the bromide can reduce the required Pd catalyst loading from 2 mol% to as low as 0.5 mol% while maintaining >90% conversion, based on class-level data [2].

Cross-coupling kinetics Catalyst activation Organozinc reactivity

Hammett Electronic Parameter Differentiation: Quantifying the Unique Sigma-Electronics of the 2,5-Difluorobenzyl Group

The 2,5-difluorobenzyl group exhibits a net Hammett σₘ value of approximately +0.34 (sum of σₘ for 2-F: +0.34 and 5-F: +0.34, adjusted for non-additivity in the benzylic position) [1]. This places the 2,5-difluoro substitution in a distinct electronic space compared to other difluorobenzyl isomers: 3,5-difluoro has a higher net σₘ (+0.68), 2,4-difluoro has a mixed inductive/resonance profile, and 2,6-difluoro introduces additional steric shielding [1]. The specific electronic demand of the 2,5-difluorobenzyl group modulates the reactivity of the zinc reagent toward electrophiles and influences the metabolic stability of the final diarylmethane products, as demonstrated in the SAR of γ-secretase inhibitors .

Hammett constants SAR Electronic effects

Validated Application in Drug Candidate Synthesis: SEA0400 Sodium-Calcium Exchanger Inhibitor

2,5-Difluorobenzylzinc bromide is the preferred reagent for introducing the 2,5-difluorobenzyl ether moiety in SEA0400 (CAS 223104-29-8), a selective Na⁺-Ca²⁺ exchanger (NCX) inhibitor with reported IC₅₀ values of 5–33 nM in neuronal, astrocyte, and microglial assays . The Negishi coupling strategy using this organozinc reagent provides superior regioselectivity and functional group tolerance compared to alternative Williamson ether synthesis approaches, which suffer from competing elimination and lower yields [1]. SEA0400 is cited in over 100 research publications as a pharmacological probe, underscoring the critical role of the 2,5-difluorobenzyl moiety in conferring target potency and selectivity .

Drug discovery building block NCX inhibitor Pharmaceutical intermediate

Procurement-Driven Application Scenarios for 2,5-Difluorobenzylzinc Bromide in R&D and Production


Library Synthesis of Fluorinated Diarylmethanes for CNS Drug Discovery

The 2,5-difluorobenzyl group is a privileged fragment in central nervous system (CNS) drug discovery, where fluorine substitution enhances blood-brain barrier permeability and metabolic stability [1]. 2,5-Difluorobenzylzinc bromide enables the parallel synthesis of diverse diarylmethane libraries via Negishi coupling with aryl, heteroaryl, and vinyl halides under mild conditions, with class-level evidence supporting >80% yields for representative substrates [2]. The defined density (0.993 g/mL) and concentration (0.5 M) facilitate accurate stoichiometric dispensing in automated liquid handlers, ensuring library integrity .

Synthesis of SEA0400 and NCX Inhibitor Analogs for Cardiovascular Research

SEA0400, a selective Na⁺-Ca²⁺ exchanger inhibitor (IC₅₀ 5–33 nM), relies on the 2,5-difluorobenzyl ether pharmacophore for its potency . 2,5-Difluorobenzylzinc bromide provides a direct, high-yielding Negishi coupling route to the SEA0400 core structure, avoiding the low yields and competing elimination associated with Williamson ether synthesis [2]. This reagent is therefore the preferred procurement choice for medicinal chemistry teams pursuing NCX inhibitor programs.

Automated High-Throughput Reaction Optimization with Organozinc Reagents

In automated high-throughput experimentation (HTE) platforms, the precise density and concentration of commercially supplied 2,5-difluorobenzylzinc bromide (0.993 g/mL, 0.5 M in THF) enable accurate gravimetric or volumetric dispensing without the need for in-house titration . The bromide counterion offers faster catalyst activation than the chloride analog, allowing HTE workflows to screen a wider range of Pd precatalysts and ligands at low loadings (0.5–2 mol%) [3].

Agrochemical Intermediate Production Requiring Specific Fluorine Substitution Patterns

2,5-Difluorobenzyl-substituted aromatic compounds are key intermediates in the synthesis of fluorinated agrochemicals, where the 2,5-difluoro pattern has been shown to enhance insecticidal and fungicidal activity compared to other difluoro isomers [1]. The use of pre-formed 2,5-difluorobenzylzinc bromide eliminates the need for in situ generation of the corresponding Grignard reagent, reducing operational hazards and improving process reproducibility at scale [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-Difluorobenzylzinc bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.